N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide
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Description
Scientific Research Applications
DNA Binding and Gene Regulation
- Cellular Permeability of DNA-binding Compounds: Pyrrole-imidazole (Py-Im) polyamides, a group of chemicals including compounds like N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide, are known for their ability to bind specifically to DNA sequences. The cellular permeability of these compounds is influenced by their size and linker properties, affecting their ability to interact with DNA in cells (Liu & Kodadek, 2009).
- Regulation of Gene Expression: Small molecules targeting specific DNA sequences, such as N-methylimidazole and N-methylpyrrole amino acids found in polyamides, can control gene expression. These compounds, with affinities and specificities comparable to DNA-binding proteins, have shown potential in interfering with gene expression in cellular models (Gottesfeld et al., 1997).
Anticancer Applications
- Synthesis and Biological Evaluation for Anticancer Activity: Researchers have explored the synthesis of imidazo[1,2-a]pyridines and their derivatives for potential anticancer applications. While some compounds have shown good cytoprotective properties, their efficacy varies across different models (Starrett et al., 1989).
- Sequence-Specific DNA-Alkylating Agents: Py-Im polyamide conjugates, which include N-methylimidazole and N-methylpyrrole, can selectively alkylate predetermined DNA sequences. These agents have demonstrated gene-silencing activities and show promise against human cancer cell lines (Bando & Sugiyama, 2006).
Characterization of Protein-DNA Complexes
- Fluorescence-Conjugated Pyrrole/Imidazole Polyamides: The conjugation of Py-Im polyamides with fluorophores has been studied for detecting specific DNA sequences. This technique could potentially be used to characterize protein-DNA complexes, aiding in the understanding of gene regulation mechanisms (Han, Sugiyama, & Harada, 2016).
Potential Anticancer Activity of Benzimidazole-Based Complexes
- Benzimidazole-based Zn(II) Complexes: Benzimidazole derivatives, which share structural similarities with imidazo[1,2-a]pyridines, have been evaluated for their anticancer activity against human carcinoma cells. These complexes have shown varying degrees of cytotoxicity and potential as anticancer agents (Zhao et al., 2015).
Synthesis and Biological Activities
- Efficient Synthesis for Biological Studies: The efficient synthesis of substituted imidazo[4,5-b]pyridines, including compounds structurally related to this compound, has been developed for biological interest. These methods enable the exploration of various biological activities of these compounds (Xing, Liu, & Wu, 2013).
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-6-5-11-20-12-15(19-16(13)20)9-10-18-17(21)14-7-3-2-4-8-14/h5-6,11-12,14H,2-4,7-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOLFELEKMRAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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